

Derazantinib Pharmacokinetics & Metabolism at a Glance

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Compound Focus: Derazantinib

CAS No.: 1234356-69-4

Cat. No.: S547998

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Aspect	Key Findings / Parameters	Model / Context
Analytical Method	Validated UPLC-MS/MS method for quantification in plasma [1]	Rat plasma

| **Key PK Parameters (Single Dose)** | • **C_{max}**: 1080 ng/mL • **AUC_{0→t}**: 16,200 hng/mL • **AUC_{0→∞}**: 16,700 hng/mL • **t_{1/2}**: 27.8 hours • **CL_z/F**: 1.80 L/h/kg [1] | Rats (30 mg/kg) | | **Clinical Exposure** | Steady-state exposure at 300 mg daily; dose-dependent PK [2] | Human patients (Phase 1/2 trial) | | **Drug-Drug Interaction** | No significant PK interaction with naringin [1] | Rat study (co-administered) | | **Key Metabolic Pathway** | Not fully elucidated in searched literature; specific enzymes not identified | N/A | | **Brain Penetration** | Low across all tested doses [2] | Preclinical mouse models |

Experimental Protocol: UPLC-MS/MS Bioanalysis

For researchers, a detailed ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method for determining **derazantinib** concentration in biological samples has been established and validated [1].

- **Instrumentation:** Waters ACQUITY UPLC I-Class system coupled with a Xevo TQ-S triple quadrupole tandem mass spectrometer [1].
- **Chromatography:**
 - **Column:** ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)
 - **Mobile Phase:** 0.1% formic acid in water (aqueous) and acetonitrile (organic)
 - **Gradient Elution:** 10% to 90% acetonitrile over 1.5 minutes
 - **Flow Rate:** 0.30 mL/min
 - **Injection Volume:** 2 μL
 - **Run Time:** 2.0 minutes [1]
- **Mass Spectrometry Detection:**
 - **Ionization Mode:** Electrospray Ionization (ESI), positive mode
 - **Detection Mode:** Selective Reaction Monitoring (SRM)
 - **Derazantinib SRM transition:** m/z 468.96 → 382.00 [1]
- **Sample Preparation:** Protein precipitation using acetonitrile as the precipitating agent is a common method for plasma samples in UPLC-MS/MS analysis, though the specific protocol was not detailed in the searched literature.

Pharmacodynamics and Mechanism of Action

Derazantinib is an orally bioavailable, ATP-competitive multi-kinase inhibitor. Its primary anti-tumor activity is attributed to being a potent **pan-FGFR inhibitor**, with strong activity against FGFR1, FGFR2, and FGFR3 kinases [1] [3] [2].

The diagram below illustrates its mechanism of action and downstream effects.

This targeted inhibition is particularly relevant in cancers with **FGFR2 gene fusions**, such as intrahepatic cholangiocarcinoma (iCCA), where it has shown preliminary antitumor activity [1] [3]. A key, on-target pharmacodynamic effect is **dose-dependent hyperphosphatemia** due to FGFR inhibition, which is used as a biomarker of biological activity [3].

Key Insights for Researchers

- **Clinical Efficacy:** In a phase 1/2 study of patients with advanced, unresectable iCCA with FGFR2 fusions, **derazantinib** demonstrated an overall response rate of **20.7%** and a disease control rate of **82.8%**, with a median progression-free survival of **5.7 months** [3] [4].

- **Drug-Drug Interactions:** A study in rats indicated that co-administration with **naringin** did not cause significant changes in **derazantinib**'s pharmacokinetic parameters, suggesting this combination may be administered without dose adjustment [1].
- **Research Gaps:** The available literature lacks detailed identification of the specific cytochrome P450 enzymes or other metabolic pathways responsible for **derazantinib**'s metabolism in humans.

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References

1. Lack of pharmacokinetic interaction between derazantinib ... [pmc.ncbi.nlm.nih.gov]
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To cite this document: Smolecule. [Derazantinib Pharmacokinetics & Metabolism at a Glance].

Smolecule, [2026]. [Online PDF]. Available at:

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